molecular formula C8H16O2 B3051217 2-Isopropyl-3-methylbutanoic acid CAS No. 32118-53-9

2-Isopropyl-3-methylbutanoic acid

Cat. No.: B3051217
CAS No.: 32118-53-9
M. Wt: 144.21 g/mol
InChI Key: GSZKHLKKYPBXKM-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H16O2 It is a carboxylic acid that features a branched alkyl chain, making it a unique member of the carboxylic acid family

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 2-isopropyl-3-methylbutanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrolysis of nitriles. This method includes the reaction of an appropriate nitrile with water in the presence of an acid or base catalyst to form the carboxylic acid . Another method involves the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide followed by acid work-up to produce the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides, anhydrides

Scientific Research Applications

2-Isopropyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the branched alkyl chain can affect the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Similar structure but lacks the isopropyl group.

    Isovaleric acid: Another branched-chain carboxylic acid with a similar molecular formula.

    2-Methylbutanoic acid: Differs in the position of the methyl group on the carbon chain.

Uniqueness

2-Isopropyl-3-methylbutanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different interactions and applications compared to its similar counterparts .

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZKHLKKYPBXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185908
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32118-53-9
Record name 3-Methyl-2-(1-methylethyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32118-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(propan-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DIISOPROPYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B9URE7Y2Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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